2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide
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Overview
Description
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is a chemical compound known for its potential applications in various scientific fields. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, an acetamide group, and a propynyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
This compound exhibits strong competitive inhibition activity against tyrosinase . It interacts with tyrosinase residues in the active site of the enzyme, thereby directly inhibiting tyrosinase .
Biochemical Pathways
The compound affects the melanogenesis pathway, which involves the synthesis, transport, and release of melanin . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to melanin, leading to a decrease in melanin production .
Result of Action
The inhibition of tyrosinase by this compound results in a dose-dependent decrease in melanin content and intracellular tyrosinase in melanoma cells . This suggests that the compound could be a potent inhibitor of melanogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and propargylamine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dihydroxybenzaldehyde with propargylamine under mild acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)acetamide: Lacks the propynyl group, which may affect its reactivity and biological activity.
N-(prop-2-YN-1-YL)acetamide: Lacks the phenyl ring and hydroxyl groups, resulting in different chemical properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide is unique due to the presence of both hydroxyl groups and the propynyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide, also known by its CAS number 1332585-62-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a phenolic structure with two hydroxyl groups on the benzene ring and an alkyne moiety attached to the acetamide group. This unique structure may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The presence of hydroxyl groups is often associated with enhanced anticancer activity due to their ability to modulate signaling pathways involved in cell growth and survival .
- In vitro studies indicate that chalcone derivatives can inhibit the NF-κB and STAT3 signaling pathways, which are crucial in cancer progression. These pathways are often overactive in various cancers, leading to increased cell survival and proliferation .
-
Cytotoxic Effects :
- The compound has shown selective cytotoxicity towards transformed T-cells. This selectivity is significant as it may reduce the impact on healthy cells while targeting cancerous or abnormal cells .
- The mechanism of action appears to involve apoptosis rather than necrosis, indicating a controlled form of cell death which is preferable in therapeutic contexts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound may inhibit critical pathways such as NF-κB and STAT3, leading to reduced expression of anti-apoptotic proteins and increased apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cellular damage and death. This effect is often mediated through the generation of ROS which disrupts cellular homeostasis .
Case Studies
Several studies provide evidence for the biological activity of this compound:
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-5-12-11(15)7-8-3-4-9(13)10(14)6-8/h1,3-4,6,13-14H,5,7H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGLLLDGXGAXKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.